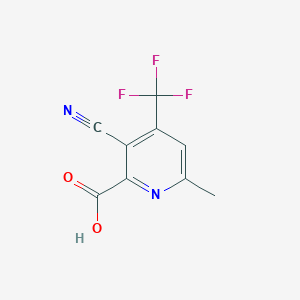

7-fluoro-6-methoxy-1H-indazol-3-amine

Übersicht

Beschreibung

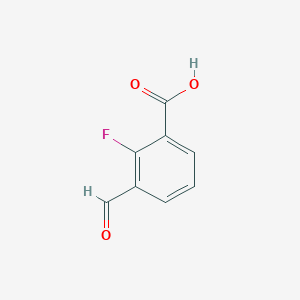

7-fluoro-6-methoxy-1H-indazol-3-amine is a compound with the CAS Number: 1279842-87-3. It has a molecular weight of 181.17 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of 7-fluoro-6-methoxy-1H-indazol-3-amine and its derivatives has been a subject of research. For instance, compound 7n bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor .Molecular Structure Analysis

The molecular structure of 7-fluoro-6-methoxy-1H-indazol-3-amine is represented by the linear formula C8H8FN3O . The InChI code for this compound is 1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) .Physical And Chemical Properties Analysis

7-fluoro-6-methoxy-1H-indazol-3-amine is a solid compound . It has a molecular weight of 181.17 . The linear formula for this compound is C8H8FN3O .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Indazole derivatives, including compounds similar to 7-fluoro-6-methoxy-1H-indazol-3-amine, have been observed to possess antiproliferative activity against various neoplastic cell lines. These compounds can inhibit cell growth and cause a block in the G0–G1 phase of the cell cycle, which is crucial for cancer research and therapy .

COX-2 Inhibition

Some indazole derivatives act as inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This application is significant for developing new treatments for conditions like osteoarthritis .

Antitumor Activity

Indazole derivatives have shown antitumor activity against a range of tumor cells, including Hep-G2 liver cancer cells. The mercapto-derived target compounds of indazoles have demonstrated superior activity compared to other tumor cells, which is promising for chemotherapy drug development .

Safety and Hazards

The safety information for 7-fluoro-6-methoxy-1H-indazol-3-amine indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Zukünftige Richtungen

The future directions for the research on 7-fluoro-6-methoxy-1H-indazol-3-amine could involve the design and synthesis of more potent inhibitors based on the indazole scaffold . The optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors is also a potential area of future research .

Relevant Papers The relevant papers retrieved include “Design, synthesis and biological evaluation of novel FGFR inhibitors” which discusses the identification of compound 7n as a potent FGFR1 inhibitor , and “Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives” which discusses the inhibitory effect of compound 6o against the K562 cell line .

Wirkmechanismus

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as chk1, chk2, and sgk kinases) and modulate their activity . This modulation can lead to changes in cell cycle progression and DNA damage response .

Biochemical Pathways

Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .

Result of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may have potential antitumor activity .

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPEDRKEDZBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-6-methoxy-1H-indazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)

![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)